(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Sulfamoyl-6-azaspiro[25]octane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the annulation strategy, which involves the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and other advanced technologies can also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but differs in the size and composition of the rings.
Spiro[5.5]undecane derivatives: These compounds also feature spirocyclic structures but with different ring sizes and functional groups.
Uniqueness
®-6-Sulfamoyl-6-azaspiro[25]octane-1-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C8H14N2O4S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
(2R)-6-sulfamoyl-6-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4S/c9-15(13,14)10-3-1-8(2-4-10)5-6(8)7(11)12/h6H,1-5H2,(H,11,12)(H2,9,13,14)/t6-/m0/s1 |
InChI Key |
IRYUYRGJKSRNHL-LURJTMIESA-N |
Isomeric SMILES |
C1CN(CCC12C[C@H]2C(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1CN(CCC12CC2C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.